molecular formula C21H20O4 B13791158 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde CAS No. 253307-93-6

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde

Cat. No.: B13791158
CAS No.: 253307-93-6
M. Wt: 336.4 g/mol
InChI Key: YUNUEGGUDNXTGS-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde is an organic compound with a complex structure that includes benzyloxy, methoxy, and methoxymethyl functional groups attached to a naphthaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthaldehyde core: This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.

    Introduction of the benzyloxy group: This step involves the reaction of the naphthaldehyde intermediate with benzyl alcohol in the presence of a strong acid catalyst.

    Methoxymethylation: This step involves the reaction of the intermediate with methoxymethyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reactions can be carried out using nucleophiles like hydroxide ions or amines under basic conditions.

Major Products:

    Oxidation: 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthoic acid.

    Reduction: 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde exerts its effects depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzyloxy and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

    4-Methoxybenzyl alcohol: Shares the methoxy and benzyloxy functional groups but lacks the naphthaldehyde core.

    4-(Benzyloxy)phenylglycinamide: Contains a benzyloxy group but has a different core structure.

Uniqueness: 4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde is unique due to the combination of its functional groups and the naphthaldehyde core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science.

Biological Activity

4-(Benzyloxy)-5-methoxy-7-(methoxymethyl)-1-naphthaldehyde, a compound with the chemical formula C21H20O4, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, including antileishmanial activity, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The compound features a naphthalene backbone with various substituents that influence its biological activity. The structural characteristics of this compound are essential for its interaction with biological targets.

Antileishmanial Activity

Recent studies have indicated that certain naphthalene derivatives exhibit significant antileishmanial properties. For instance, compounds structurally related to this compound were evaluated for their efficacy against Leishmania donovani , the causative agent of visceral leishmaniasis.

A study reported that derivatives with similar methoxy and benzyloxy substituents showed varying degrees of activity, with effective concentrations (EC50) ranging from low micromolar to higher values depending on the specific substituents present. Notably, compounds with methoxy groups generally displayed enhanced activity against intracellular amastigotes compared to those without such modifications .

Table 1: Antileishmanial Activity of Related Compounds

CompoundEC50 (μM)SI (Selectivity Index)
Compound A0.8>250
Compound B5.38.5
Compound C>10-

Cytotoxicity

The cytotoxic effects of this compound were assessed in human cell lines such as MRC-5 and THP-1. The selectivity index (SI), which compares the effective concentration against the target pathogen to that against human cells, is critical in determining the therapeutic potential of these compounds. High SI values indicate low toxicity to human cells while maintaining efficacy against pathogens .

Table 2: Cytotoxicity Data

Cell LineEC50 (μM)
MRC-5>200
THP-1>200

Structure-Activity Relationship (SAR)

The biological activity of naphthalene derivatives is closely linked to their chemical structure. Substituents such as methoxy and benzyloxy groups enhance lipophilicity and may facilitate better interaction with biological membranes or targets.

Research has demonstrated that:

  • Methoxy groups generally improve solubility and bioavailability.
  • Benzyloxy groups may enhance binding affinity to specific receptors or enzymes involved in disease mechanisms.

Case Studies

Several case studies have investigated the effects of structural modifications on the biological activity of naphthalene derivatives:

  • Modification of Substituents : A study showed that altering the position and type of substituents on the naphthalene ring significantly affected both antileishmanial activity and cytotoxicity profiles.
  • In Vivo Studies : Preliminary in vivo studies have indicated that certain derivatives can reduce parasite load in infected models while exhibiting minimal side effects, suggesting potential for therapeutic use.

Properties

CAS No.

253307-93-6

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

5-methoxy-7-(methoxymethyl)-4-phenylmethoxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C21H20O4/c1-23-13-16-10-18-17(12-22)8-9-19(21(18)20(11-16)24-2)25-14-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3

InChI Key

YUNUEGGUDNXTGS-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=C(C=CC(=C2C(=C1)OC)OCC3=CC=CC=C3)C=O

Origin of Product

United States

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